molecular formula C13H12N4O B1504283 1,2-Dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one CAS No. 937279-21-5

1,2-Dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one

Cat. No.: B1504283
CAS No.: 937279-21-5
M. Wt: 240.26 g/mol
InChI Key: GKOBQWGXOPMOSX-UHFFFAOYSA-N
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Description

1,2-Dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one is a heterocyclic compound that features a pyrazolone core substituted with a quinoxaline moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-dimethylhydrazine with a quinoxaline derivative in the presence of a suitable catalyst. The reaction conditions may include refluxing in an organic solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the quinoxaline or pyrazolone moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce dihydroquinoxaline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The quinoxaline moiety may bind to specific sites, altering the activity of the target protein. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethyl-3H-pyrazol-3-one: Lacks the quinoxaline moiety, making it less complex.

    5-(Quinoxalin-6-yl)-1H-pyrazol-3(2H)-one: Similar structure but without the dimethyl substitution.

    Quinoxaline derivatives: Compounds with similar quinoxaline cores but different substituents.

Uniqueness

1,2-Dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one is unique due to the combination of the pyrazolone and quinoxaline moieties, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1,2-dimethyl-5-quinoxalin-6-ylpyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-16-12(8-13(18)17(16)2)9-3-4-10-11(7-9)15-6-5-14-10/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOBQWGXOPMOSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N1C)C2=CC3=NC=CN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00697575
Record name 1,2-Dimethyl-5-(quinoxalin-6-yl)-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937279-21-5
Record name 1,2-Dimethyl-5-(quinoxalin-6-yl)-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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